molecular formula C27H28N2O4S B2440949 N-(2-benzoyl-4-methylphenyl)-1-tosylpiperidine-4-carboxamide CAS No. 923488-42-0

N-(2-benzoyl-4-methylphenyl)-1-tosylpiperidine-4-carboxamide

Cat. No.: B2440949
CAS No.: 923488-42-0
M. Wt: 476.59
InChI Key: ZEDRYCAYSDKAIR-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-methylphenyl)-1-tosylpiperidine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoyl group, a methylphenyl group, a tosyl group, and a piperidine ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in different domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-methylphenyl)-1-tosylpiperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoyl Group: The benzoyl group can be introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with a suitable aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Methylphenyl Group: The methylphenyl group can be introduced via a similar Friedel-Crafts alkylation reaction using a methylphenyl halide.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.

    Introduction of the Tosyl Group: The tosyl group can be introduced by reacting the piperidine derivative with tosyl chloride in the presence of a base such as pyridine.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where the piperidine derivative reacts with an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the implementation of continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-methylphenyl)-1-tosylpiperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides, acyl halides, and sulfonyl chlorides can be used for substitution reactions.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed for hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(2-benzoyl-4-methylphenyl)-1-tosylpiperidine-4-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may be used in the study of biological processes and pathways, particularly those involving piperidine derivatives.

    Industry: It can be used in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-methylphenyl)-1-tosylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-benzoyl-4-methylphenyl)-4-methoxybenzamide
  • N-(2-benzoyl-4-methylphenyl)acetamide
  • N-(2-benzoyl-4-methylphenyl)-2-methylpropanamide

Uniqueness

N-(2-benzoyl-4-methylphenyl)-1-tosylpiperidine-4-carboxamide is unique due to the presence of the tosyl group and the piperidine ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2-benzoyl-4-methylphenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O4S/c1-19-8-11-23(12-9-19)34(32,33)29-16-14-22(15-17-29)27(31)28-25-13-10-20(2)18-24(25)26(30)21-6-4-3-5-7-21/h3-13,18,22H,14-17H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDRYCAYSDKAIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=C(C=C(C=C3)C)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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